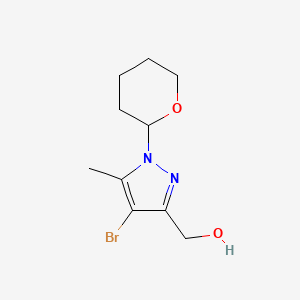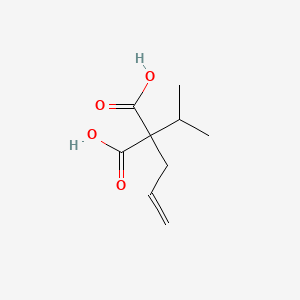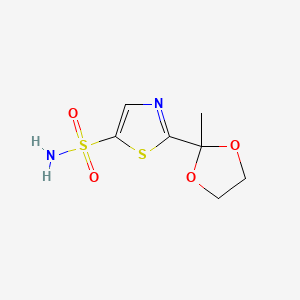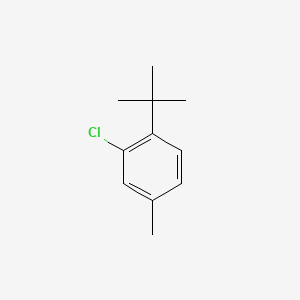
D-Fructose, (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose, (2,4-dinitrophenyl)hydrazone is a derivative of D-fructose, a simple sugar, and 2,4-dinitrophenylhydrazine. This compound is formed through the reaction of D-fructose with 2,4-dinitrophenylhydrazine, resulting in a hydrazone derivative. The chemical formula of this compound is C12H16N4O9 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose, (2,4-dinitrophenyl)hydrazone involves the reaction of D-fructose with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction proceeds through a nucleophilic addition to the carbonyl group of D-fructose, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods: This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: D-Fructose, (2,4-dinitrophenyl)hydrazone primarily undergoes condensation reactions with carbonyl compounds. It can also participate in nucleophilic addition reactions due to the presence of the hydrazone functional group .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include acids (such as sulfuric acid) to catalyze the reaction and solvents like methanol for dissolution. The reactions typically occur under mild heating to facilitate the formation of the hydrazone derivative .
Major Products: The major product formed from the reaction of this compound with carbonyl compounds is the corresponding hydrazone derivative. This product is often characterized by its distinct melting point and crystalline structure .
Aplicaciones Científicas De Investigación
D-Fructose, (2,4-dinitrophenyl)hydrazone is widely used in analytical chemistry for the detection and quantification of carbonyl compounds. It serves as a derivatizing agent, forming stable hydrazone derivatives that can be easily analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry . In biological research, it is used to study the metabolism of sugars and the formation of advanced glycation end-products (AGEs) in diabetic conditions .
Mecanismo De Acción
The mechanism of action of D-Fructose, (2,4-dinitrophenyl)hydrazone involves the nucleophilic addition of the hydrazine moiety to the carbonyl group of D-fructose, followed by the elimination of water to form the hydrazone derivative. This reaction is facilitated by acidic conditions, which protonate the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds:
- Glucose, (2,4-dinitrophenyl)hydrazone
- Acetaldehyde, (2,4-dinitrophenyl)hydrazone
- Benzaldehyde, (2,4-dinitrophenyl)hydrazone
Uniqueness: D-Fructose, (2,4-dinitrophenyl)hydrazone is unique due to its specific interaction with D-fructose, a ketohexose, compared to other similar compounds that react with different carbonyl-containing molecules. This specificity allows for targeted analysis and research applications related to fructose metabolism and its derivatives .
Propiedades
Número CAS |
54538-24-8 |
|---|---|
Fórmula molecular |
C12H16N4O9 |
Peso molecular |
360.28 g/mol |
Nombre IUPAC |
(2R,3S,4R,5Z)-5-[(2,4-dinitrophenyl)hydrazinylidene]hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C12H16N4O9/c17-4-8(11(20)12(21)10(19)5-18)14-13-7-2-1-6(15(22)23)3-9(7)16(24)25/h1-3,10-13,17-21H,4-5H2/b14-8-/t10-,11-,12-/m1/s1 |
Clave InChI |
WVGFITUPUJHJSU-OOEHGHPOSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C(/CO)\[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(CO)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)

![(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13982378.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)



![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)

